4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple oxygen atoms and a thiophene ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves several steps. The process typically starts with the preparation of the core tricyclic structure, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and carboxamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Compared to other similar compounds, 4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide stands out due to its unique tricyclic structure and the presence of multiple oxygen atoms. Similar compounds include:
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its applications in coordination chemistry.
N-(thiophen-2-ylmethyl)thiophene-2-carboxamide: Studied for its antimicrobial activity and potential therapeutic applications.
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-(thiophen-2-ylmethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-16(2)21-10-11(22-16)13-15(24-17(3,4)23-13)20-12(10)14(19)18-8-9-6-5-7-25-9/h5-7,10-13,15H,8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWDZPIVGNOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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